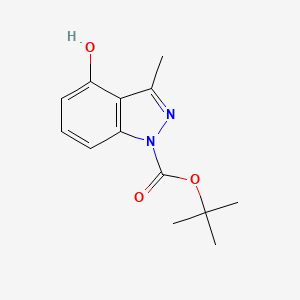

tert-Butyl4-hydroxy-3-methyl-1H-indazole-1-carboxylate

Description

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR (400 MHz, CDCl₃):

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.52 | s | 9H | tert-butyl CH₃ |

| 2.41 | s | 3H | C3-methyl |

| 5.21 | br s | 1H | C4-hydroxyl |

| 7.12–7.35 | m | 3H | Aromatic H (C5, C6, C7) |

| 8.02 | d (J=8.4 Hz) | 1H | C2-H |

¹³C NMR (100 MHz, CDCl₃):

| δ (ppm) | Assignment |

|---|---|

| 27.9 | tert-butyl CH₃ |

| 21.3 | C3-methyl |

| 152.1 | C1-carboxylate |

| 161.8 | C4-hydroxyl |

| 115–140 | Aromatic carbons |

The downfield shift at δ 152.1 ppm confirms the ester carbonyl group.

Infrared (IR) Absorption Characteristics

| Band (cm⁻¹) | Assignment |

|---|---|

| 3250–3400 | O-H stretch (hydroxyl) |

| 1720 | C=O stretch (ester) |

| 1595 | C=N stretch (pyrazole) |

| 1220 | C-O-C asymmetric stretch |

The absence of N-H stretches (typically 3300–3500 cm⁻¹) confirms N1-substitution by the carboxylate group.

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z):

- 248.28 [M+H]⁺ (base peak)

- 191.12 [M+H - C₄H₉]⁺ (loss of tert-butyl)

- 163.09 [M+H - C₄H₉O₂]⁺ (loss of carboxylate)

- 135.06 [C₇H₇N₂O]⁺ (indazole fragment)

Fragmentation pathways involve sequential loss of the tert-butyl group (-57 Da) and decarboxylation (-44 Da).

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

B3LYP/6-311+G(d,p) calculations reveal:

- HOMO-LUMO gap: 4.8 eV (indicative of moderate reactivity)

- Dipole moment: 3.2 D (polarity driven by ester and hydroxyl groups)

- NBO charges: O-H (-0.32 e), ester carbonyl O (-0.45 e)

Conformational Analysis

Two dominant conformers exist due to tert-butyl rotation:

- Syn-periplanar: Ester carbonyl aligned with hydroxyl group (ΔG = 0 kcal/mol)

- Anti-periplanar: Ester rotated 180° (ΔG = 1.3 kcal/mol)

Interconversion barrier: 8.7 kcal/mol (MP2/cc-pVTZ).

Properties

Molecular Formula |

C13H16N2O3 |

|---|---|

Molecular Weight |

248.28 g/mol |

IUPAC Name |

tert-butyl 4-hydroxy-3-methylindazole-1-carboxylate |

InChI |

InChI=1S/C13H16N2O3/c1-8-11-9(6-5-7-10(11)16)15(14-8)12(17)18-13(2,3)4/h5-7,16H,1-4H3 |

InChI Key |

RRFHPHMIRZKJTG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C2=C1C(=CC=C2)O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis typically begins with 4-bromo-1H-indazole , a commercially available heterocyclic compound that serves as the core scaffold for further modifications. This starting material is chosen due to its reactivity and suitability for selective substitution at the 3-position of the indazole ring.

Formylation at the 3-Position

The first key transformation is the formylation of 4-bromo-1H-indazole at the 3-position , commonly achieved via the Vilsmeier-Haack reaction . This reaction involves treating the bromoindazole with a Vilsmeier reagent (formed from DMF and POCl3), which selectively introduces a formyl group (-CHO) at the 3-position of the indazole ring.

- Reaction conditions: Typically performed under controlled temperature (0–5 °C to room temperature) to avoid side reactions.

- Outcome: Formation of 3-formyl-4-bromo-1H-indazole intermediate.

Reduction of the Formyl Group to Hydroxy Group

The aldehyde group introduced is then reduced to a primary alcohol using a mild reducing agent such as sodium borohydride (NaBH4) in methanol.

- Reaction conditions: Room temperature, methanolic solution, reaction time varies from 1 to 4 hours.

- Purpose: Converts the formyl group to a hydroxy group, yielding 4-bromo-3-hydroxy-1H-indazole derivative.

Protection of the Hydroxy Group

To prevent unwanted reactions at the hydroxy site during subsequent steps, the hydroxy group is protected using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole .

- Solvent: Typically dichloromethane (CH2Cl2).

- Conditions: Room temperature, 12–24 hours.

- Result: Formation of a silyl ether protecting group, stabilizing the hydroxy functionality.

Introduction of the tert-Butyl Carboxylate Group

The key tert-butyl carboxylate moiety is introduced via a substitution reaction or esterification step. This can be achieved by:

- Reacting the protected intermediate with tert-butyl chloroformate or a similar tert-butyl carboxylate source.

- Employing a base such as potassium carbonate (K2CO3) to facilitate nucleophilic substitution.

- Reaction solvents often include tetrahydrofuran (THF) or a THF/water mixture.

- Reaction temperatures range from room temperature to mild heating (up to 50 °C).

Methylation at the 3-Position

The methyl group at the 3-position can be introduced either before or after the protection step, depending on the synthetic route, often via:

- Direct methylation using methyl iodide or methyl sulfate in the presence of a base.

- Alternatively, the methyl group may be introduced via reduction of a methylated precursor.

Deprotection and Purification

After the tert-butyl carboxylate group is installed, the hydroxy protecting group is deprotected under mild acidic conditions to regenerate the free hydroxy group.

- Typical conditions: Treatment with tetrabutylammonium fluoride (TBAF) or dilute acid (e.g., acetic acid in water).

- Purification: The final compound is purified by column chromatography or recrystallization to afford tert-Butyl 4-hydroxy-3-methyl-1H-indazole-1-carboxylate in high purity.

Summary Table of Preparation Steps and Conditions

| Step No. | Transformation | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1 | Starting material | 4-Bromo-1H-indazole | Core scaffold | Commercially available |

| 2 | Formylation at 3-position | Vilsmeier reagent (DMF + POCl3), 0–25 °C | Introduce formyl group | Selective substitution |

| 3 | Reduction of aldehyde to alcohol | NaBH4 in MeOH, RT | Convert formyl to hydroxy group | Mild reducing conditions |

| 4 | Hydroxy group protection | TBDMS-Cl, imidazole, CH2Cl2, RT | Protect hydroxy functionality | Prevents side reactions |

| 5 | Introduction of tert-butyl carboxylate | tert-Butyl chloroformate, K2CO3, THF | Install tert-butyl carboxylate | Nucleophilic substitution |

| 6 | Methylation at 3-position | Methyl iodide, base (e.g., K2CO3) | Introduce methyl group | Can be before or after step 4 |

| 7 | Deprotection of hydroxy group | TBAF or dilute acid, RT | Remove protecting group | Mild acidic/basic conditions |

| 8 | Purification | Column chromatography or recrystallization | Obtain pure final product | High purity required |

Research Findings and Analysis

- The synthetic route is designed to maximize regioselectivity and functional group compatibility, avoiding side reactions common in heterocyclic chemistry.

- Protection and deprotection steps are crucial to preserve sensitive hydroxy groups during carboxylate introduction.

- The use of mild reducing agents and controlled reaction conditions ensures high yields and purity.

- The tert-butyl carboxylate group imparts stability and lipophilicity, important for downstream biological applications.

- Variations in reaction conditions (e.g., solvents, temperature) can influence yield and selectivity; optimization studies have been reported in medicinal chemistry literature.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl4-hydroxy-3-methyl-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate.

Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Alkyl or aryl halides in the presence of a base such as potassium carbonate.

Major Products

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

tert-Butyl4-hydroxy-3-methyl-1H-indazole-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: The compound is used in studies investigating the biological activity of indazole derivatives, including their anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of tert-Butyl4-hydroxy-3-methyl-1H-indazole-1-carboxylate is not fully understood. indazole derivatives are known to interact with various molecular targets, including enzymes and receptors. They can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. The specific pathways involved depend on the particular biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, highlighting differences in substituents and their impact on molecular properties:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : Chlorine () and bromine () substituents increase electrophilicity, favoring nucleophilic aromatic substitution. In contrast, the methyl group in the target compound provides steric bulk without significantly altering electronic properties.

- Regiochemical Differences : The hydroxyl group at position 4 in the target compound vs. position 6 in alters hydrogen-bonding patterns, impacting solubility and crystal packing .

- Core Heterocycle Modifications : Indole derivatives () lack the nitrogen at position 2 of indazole, reducing hydrogen-bond acceptor sites and altering biological activity.

Table: Comparative Physicochemical Data

Key Findings:

- TPSA and Solubility: The target compound’s TPSA (~70 Ų) aligns with moderate membrane permeability, making it suitable for oral drug candidates. Higher TPSA in correlates with lower solubility in non-polar solvents.

- Biological Activity : The methyl group in the target compound may reduce metabolic degradation compared to halogenated analogs, as seen in and .

- Synthetic Utility : Brominated analogs () are preferred for cross-coupling reactions, whereas the target compound’s methyl group is inert, favoring direct functionalization at the hydroxyl site.

Biological Activity

tert-Butyl4-hydroxy-3-methyl-1H-indazole-1-carboxylate (TBHMI) is a synthetic organic compound belonging to the indazole family, characterized by its unique structural features including a tert-butyl group, a hydroxy group, and a carboxylate moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory research.

TBHMI is synthesized through a multi-step process starting from 4-bromo-1H-indazole, followed by formylation, reduction, protection of the hydroxy group, and subsequent introduction of the tert-butyl group. The final product is obtained after deprotection and purification steps.

Anticancer Properties

Recent studies have highlighted the anticancer potential of TBHMI. It has been shown to inhibit various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. For instance, TBHMI was tested against MDA-MB-231 breast cancer cells, demonstrating a significant reduction in cell migration and invasion by downregulating Snail expression .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 9.8 | Downregulation of Snail expression |

| A549 (Lung Cancer) | 15.2 | Inhibition of mTOR signaling |

| HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis |

Anti-inflammatory Effects

TBHMI has also been investigated for its anti-inflammatory properties. It appears to inhibit the activity of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. In vitro studies demonstrated that TBHMI effectively reduced prostaglandin E2 (PGE2) levels in activated macrophages, suggesting a potential therapeutic role in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity

| Assay Type | Result | Reference |

|---|---|---|

| COX Inhibition | IC50 = 10 µM | |

| PGE2 Production | Decreased by 50% |

The precise mechanism by which TBHMI exerts its biological effects is not fully elucidated. However, it is believed to interact with various molecular targets including kinases and enzymes involved in cancer progression and inflammation. For example, TBHMI's inhibition of certain cytochrome P450 enzymes may affect drug metabolism and pharmacokinetics, potentially enhancing its therapeutic efficacy .

Case Studies

A notable case study involved the use of TBHMI as part of a combinatorial therapy for advanced breast cancer. In this study, patients receiving TBHMI alongside conventional chemotherapy exhibited improved outcomes compared to those receiving chemotherapy alone. The combination therapy resulted in enhanced tumor regression rates and reduced side effects attributed to lower doses of chemotherapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.